1-Cyclopropyl-2-(pyrrolidin-2-yl)ethan-1-one 1-Cyclopropyl-2-(pyrrolidin-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17756473
InChI: InChI=1S/C9H15NO/c11-9(7-3-4-7)6-8-2-1-5-10-8/h7-8,10H,1-6H2
SMILES:
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol

1-Cyclopropyl-2-(pyrrolidin-2-yl)ethan-1-one

CAS No.:

Cat. No.: VC17756473

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-2-(pyrrolidin-2-yl)ethan-1-one -

Specification

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
IUPAC Name 1-cyclopropyl-2-pyrrolidin-2-ylethanone
Standard InChI InChI=1S/C9H15NO/c11-9(7-3-4-7)6-8-2-1-5-10-8/h7-8,10H,1-6H2
Standard InChI Key CKPGMEUYCBQHDM-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)CC(=O)C2CC2

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Representation

The IUPAC name 1-cyclopropyl-2-pyrrolidin-1-ylethanone precisely defines its structure: a cyclopropyl group attached to a ketone-bearing carbon, which is further bonded to a pyrrolidine ring via a methylene bridge. The SMILES notation C1CCN(C1)CC(=O)C2CC2 encapsulates this connectivity, while the InChIKey GWJSOOYTIIXCBE-UHFFFAOYSA-N provides a unique identifier for computational referencing .

Table 1: Core molecular descriptors

PropertyValue
Molecular formulaC₉H₁₅NO
Molecular weight153.22 g/mol
XLogP31
Hydrogen bond acceptors2
Topological polar SA20.3 Ų
Rotatable bonds3

Stereochemical Considerations

Despite the presence of stereogenic centers in pyrrolidine, the compound is described as achiral in available data, suggesting either rapid interconversion of enantiomers or synthetic preparation as a racemic mixture . The cyclopropane ring imposes significant angle strain, potentially influencing reactivity patterns at the ketone group.

Physicochemical Profile

Partitioning Behavior

With an XLogP3 value of 1, the compound exhibits moderate lipophilicity, balancing solubility in organic solvents with limited aqueous miscibility . This property suggests potential membrane permeability in biological systems, though its high topological polar surface area (20.3 Ų) may restrict blood-brain barrier penetration.

Molecular Interactions

The absence of hydrogen bond donors (count = 0) combined with two acceptors creates a distinctive interaction profile. The pyrrolidine nitrogen (pKₐ ~11) remains largely protonated at physiological pH, conferring cationic character that could facilitate ionic interactions with biological targets .

Synthetic Considerations

  • Mannich reactions: Condensing cyclopropyl ketones with pyrrolidine derivatives

  • Nucleophilic acyl substitutions: Reacting acid chlorides with pyrrolidine-containing Grignard reagents

  • Cross-coupling strategies: Palladium-catalyzed couplings between halogenated ketones and pyrrolidine boronic esters

Challenges likely include controlling regioselectivity during cyclopropane formation and preventing N-oxidation of the pyrrolidine ring under strong oxidizing conditions. Scale-up would require optimization of cryogenic reaction conditions for cyclopropanation steps.

Future Research Directions

  • Synthetic methodology development: Designing enantioselective routes to access chiral derivatives

  • Computational modeling: DFT studies to quantify angle strain effects on reactivity

  • Biological screening: High-throughput assays for antimicrobial or CNS activity

  • Crystallographic analysis: Determining solid-state conformation through X-ray diffraction

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